![molecular formula C19H16ClFN2O2 B2380002 1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione CAS No. 898454-05-2](/img/structure/B2380002.png)
1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione
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Overview
Description
1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione, also known as CFEMPyD, is a pyrazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including 2-Chloro-6-fluorophenethylamine. For instance:
- 2-(5-Butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole , a compound related to 2-Chloro-6-fluorophenethylamine, was synthesized and evaluated for antitumor activity against HeLa cancer cells .
- Researchers have investigated the in vitro antitubercular activity of indole-containing compounds. While specific studies on 2-Chloro-6-fluorophenethylamine are limited, its structural similarity to other indole derivatives suggests potential in this area .
Antiviral Activity
Antitumor Activity
Antitubercular Potential
Mechanism of Action
Target of Action
It’s known that boronic acids and their esters, which this compound may be related to, are often used in the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which this compound may participate in, is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This could potentially affect the compound’s bioavailability.
Result of Action
Boronic acids and their esters are often used in the design of new drugs and drug delivery devices , suggesting that this compound could have a significant impact at the molecular and cellular level.
Action Environment
The compound is sensitive to light and humidity and can easily decompose . Therefore, environmental factors such as light, humidity, and temperature can significantly influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c1-2-13-5-3-6-14(11-13)23-10-9-22(18(24)19(23)25)12-15-16(20)7-4-8-17(15)21/h3-11H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUFUACXNZGXSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=CN(C(=O)C2=O)CC3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione |
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